Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with pyrazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave-assisted synthesis to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar antimicrobial properties.
Ethyl 2-aminothiazole-4-acetate: Another derivative with potential biological activities.
2-Amino-5-(4-acetylphenylazo)-thiazole: Known for its antioxidant and antimicrobial properties.
Uniqueness
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is unique due to the presence of both thiazole and pyrazine rings, which contribute to its diverse biological activities. The combination of these two heterocycles enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C10H10N4O2S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14) |
InChI Key |
CINGWRWVWSPAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2 |
Origin of Product |
United States |
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